molecular formula C22H25N3O2S B282633 1-[4-(1,3-Benzothiazol-2-ylmethoxy)-2-methylphenyl]-3-cyclohexylurea

1-[4-(1,3-Benzothiazol-2-ylmethoxy)-2-methylphenyl]-3-cyclohexylurea

货号 B282633
分子量: 395.5 g/mol
InChI 键: CXVHQZUSFONXEO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-[4-(1,3-Benzothiazol-2-ylmethoxy)-2-methylphenyl]-3-cyclohexylurea, commonly known as BMT-047, is a chemical compound that has been extensively studied for its potential therapeutic applications. BMT-047 belongs to the class of compounds known as ureas, which are widely used in medicinal chemistry due to their diverse biological activities. In

科学研究应用

BMT-047 has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties. In particular, BMT-047 has been found to inhibit the activity of several enzymes involved in the inflammatory response, including cyclooxygenase-2 and 5-lipoxygenase. Additionally, BMT-047 has been shown to induce apoptosis in cancer cells and to improve glucose tolerance in animal models of diabetes.

作用机制

The mechanism of action of BMT-047 is not fully understood. However, it is believed to act by inhibiting the activity of several enzymes involved in the inflammatory response, including cyclooxygenase-2 and 5-lipoxygenase. Additionally, BMT-047 has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway of apoptosis.
Biochemical and Physiological Effects
BMT-047 has been shown to have several biochemical and physiological effects. In animal models, BMT-047 has been found to reduce inflammation, inhibit tumor growth, and improve glucose tolerance. Additionally, BMT-047 has been shown to have antioxidant properties and to improve lipid metabolism.

实验室实验的优点和局限性

BMT-047 has several advantages and limitations for lab experiments. One advantage is that it has been extensively studied, and its pharmacological properties are well understood. Additionally, BMT-047 has been shown to have low toxicity in animal models. However, one limitation is that BMT-047 is not commercially available, and its synthesis is relatively complex.

未来方向

There are several future directions for the study of BMT-047. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of inflammatory diseases, cancer, and diabetes. Additionally, future studies could focus on the optimization of the synthesis method for BMT-047 and the development of analogs with improved pharmacological properties. Finally, the development of new methods for the delivery of BMT-047 could also be explored.

合成方法

The synthesis of BMT-047 involves the reaction of 2-methyl-4-(4-(chloromethyl)phenyl)thiazole with cyclohexylisocyanate and subsequent reaction with 4-(aminomethyl)-2-methoxyphenol. The final product is obtained after purification by column chromatography and recrystallization.

属性

分子式

C22H25N3O2S

分子量

395.5 g/mol

IUPAC 名称

1-[4-(1,3-benzothiazol-2-ylmethoxy)-2-methylphenyl]-3-cyclohexylurea

InChI

InChI=1S/C22H25N3O2S/c1-15-13-17(27-14-21-24-19-9-5-6-10-20(19)28-21)11-12-18(15)25-22(26)23-16-7-3-2-4-8-16/h5-6,9-13,16H,2-4,7-8,14H2,1H3,(H2,23,25,26)

InChI 键

CXVHQZUSFONXEO-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)OCC2=NC3=CC=CC=C3S2)NC(=O)NC4CCCCC4

规范 SMILES

CC1=C(C=CC(=C1)OCC2=NC3=CC=CC=C3S2)NC(=O)NC4CCCCC4

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。